1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride
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Overview
Description
1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro[4.5]decan-1-yl core with four methyl groups at positions 7 and 9, and a methanamine group attached to the spiro carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spiro[4.5]decan-1-yl core. This can be achieved through a cyclization reaction, often using a suitable precursor such as a ketone or an aldehyde.
Introduction of Methyl Groups: The methyl groups at positions 7 and 9 are introduced through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base.
Attachment of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.
Hydrolysis: The hydrochloride salt can be hydrolyzed in the presence of a strong base, yielding the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include signal transduction and neurotransmitter release, making it a potential candidate for neurological research.
Comparison with Similar Compounds
1-{7,7,9,9-tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride can be compared with other spirocyclic amines, such as:
7,7,9,9-tetramethylspiro[4.5]decan-1-one: This compound lacks the methanamine group, making it less versatile in terms of chemical reactivity and biological activity.
Spiro[4.5]decan-1-ylamine: This compound has a similar spirocyclic core but lacks the methyl groups, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of a spirocyclic core, multiple methyl groups, and a methanamine group, which together confer distinct chemical and biological properties.
Properties
CAS No. |
2763760-12-7 |
---|---|
Molecular Formula |
C15H30ClN |
Molecular Weight |
259.9 |
Purity |
95 |
Origin of Product |
United States |
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